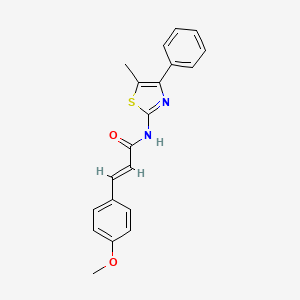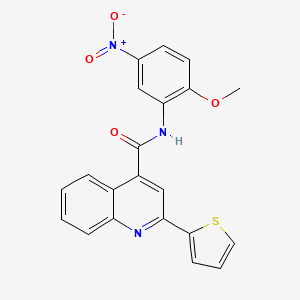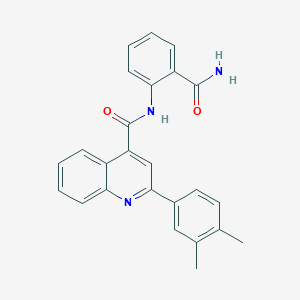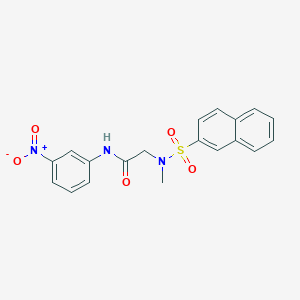![molecular formula C25H17N3O4 B3519809 3-[[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]methyl]benzoic acid](/img/structure/B3519809.png)
3-[[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]methyl]benzoic acid
概要
説明
3-[[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]methyl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an indole structure through a vinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]methyl]benzoic acid typically involves a multi-step process:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Vinyl Group Introduction: The vinyl group is introduced via a Knoevenagel condensation reaction between the indole derivative and 4-nitrobenzaldehyde in the presence of a base such as piperidine.
Benzoic Acid Attachment: The final step involves the coupling of the indole-vinyl intermediate with a benzoic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Halogenated benzoic acid derivatives.
科学的研究の応用
3-[[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential anti-cancer properties, as the indole moiety is known to interact with various biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 3-[[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]methyl]benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The indole moiety can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: The compound may modulate signaling pathways related to cell proliferation and apoptosis, making it a candidate for anti-cancer research.
類似化合物との比較
Similar Compounds
3-[(2-cyano-2-(4-nitrophenyl)ethenyl]indole: Lacks the benzoic acid moiety, making it less versatile in functionalization.
4-nitrobenzylidene-2-phenylindole: Similar structure but different electronic properties due to the absence of the cyano group.
Uniqueness
3-[[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]methyl]benzoic acid is unique due to the presence of both the cyano and nitro groups, which enhance its reactivity and potential for further functionalization. The combination of these groups with the indole and benzoic acid moieties provides a versatile scaffold for various applications.
特性
IUPAC Name |
3-[[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O4/c26-14-20(18-8-10-22(11-9-18)28(31)32)13-21-16-27(24-7-2-1-6-23(21)24)15-17-4-3-5-19(12-17)25(29)30/h1-13,16H,15H2,(H,29,30)/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQIZGOICMJGJP-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)C(=O)O)C=C(C#N)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)C(=O)O)/C=C(/C#N)\C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,3-Dihydroindol-1-yl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B3519736.png)
![dimethyl 3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B3519739.png)
![4-[(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]-N-(2-pyridinylmethyl)cyclohexanecarboxamide](/img/structure/B3519740.png)
![N-({[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B3519742.png)

![methyl 4-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoate](/img/structure/B3519760.png)
![2-{[5-(3-chloro-4-methylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B3519762.png)

![1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B3519770.png)
![4-{[3-(ethoxycarbonyl)-4-(4-ethoxyphenyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B3519772.png)
![N-(4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B3519777.png)


